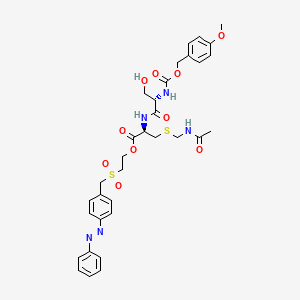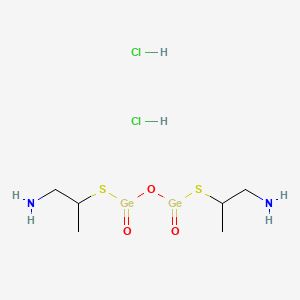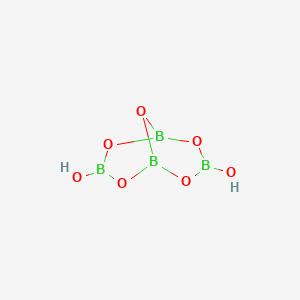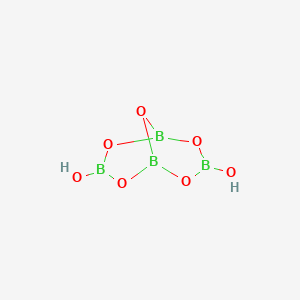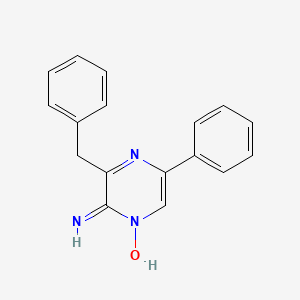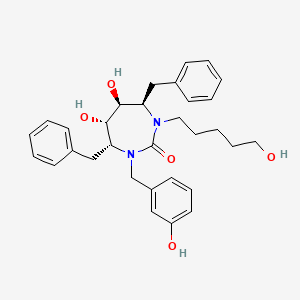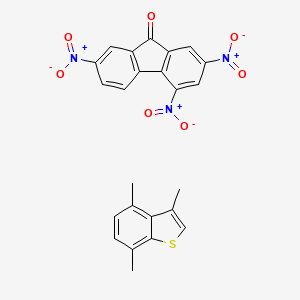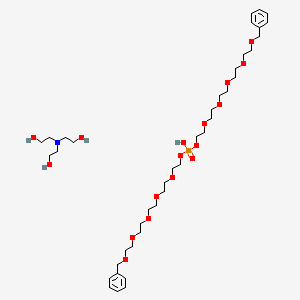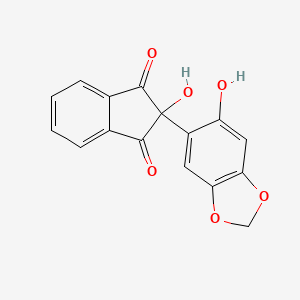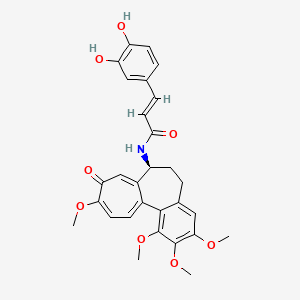![molecular formula C20H27NO7 B12737089 (E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate CAS No. 85467-28-3](/img/structure/B12737089.png)
(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate is a complex organic compound with a unique structure. It consists of a cyclopropane ring, a phenyl group, and various functional groups, making it a versatile molecule in chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate typically involves multiple steps. One common method includes the cyclopropanation of a suitable precursor, followed by functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the molecule or alter its reactivity.
Substitution: Functional groups can be replaced with others to create derivatives with different properties.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, it may be used to study enzyme interactions and metabolic pathways. Its functional groups can be modified to create probes or inhibitors for various biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. Its ability to interact with biological molecules makes it a candidate for drug development and pharmacological studies.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its versatility makes it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit certain enzymes or receptors, altering cellular functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-N,6,6-Trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride
- (-)-carvone
- 2,4-Dibromo-3,6-dimethyl-phenylamine
Uniqueness
Compared to similar compounds, (E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate stands out due to its unique combination of functional groups and structural features. This uniqueness allows for a broader range of chemical reactions and applications, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
85467-28-3 |
|---|---|
Molekularformel |
C20H27NO7 |
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C16H23NO3.C4H4O4/c1-3-20-15(19)16(13-7-5-4-6-8-13)11-14(16)12-17(2)9-10-18;5-3(6)1-2-4(7)8/h4-8,14,18H,3,9-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,16+;/m1./s1 |
InChI-Schlüssel |
WMPZJTJXHIWWGM-POFUMXIMSA-N |
Isomerische SMILES |
CCOC(=O)[C@@]1(C[C@@H]1CN(C)CCO)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCOC(=O)C1(CC1CN(C)CCO)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



